molecular formula C9H17ClN2O B3225529 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide CAS No. 1249758-55-1

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Cat. No. B3225529
CAS RN: 1249758-55-1
M. Wt: 204.7 g/mol
InChI Key: LZFOLQYMEGVITR-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide involves the inhibition of CK1δ. This enzyme belongs to the family of serine/threonine protein kinases and plays a crucial role in various cellular processes. The inhibition of CK1δ by 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide results in the modulation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Other mechanisms of action may also be involved, and further research is needed to fully understand the compound's mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide have been investigated in several studies. In vitro studies have shown that the compound is a potent and selective inhibitor of CK1δ, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that the compound can modulate the Wnt/β-catenin pathway and inhibit tumor growth in mouse xenograft models. Other effects may also be involved, and further research is needed to fully understand the compound's effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide in lab experiments is its potency and selectivity as a CK1δ inhibitor. This allows for the specific modulation of downstream signaling pathways and the study of their effects on cellular processes. However, the compound's limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, further studies are needed to fully understand the compound's potential toxicity and side effects.

Future Directions

The potential therapeutic applications of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide are vast, and several future directions can be explored. One possible direction is the development of more potent and selective CK1δ inhibitors based on the structure of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide. Another direction is the investigation of the compound's effects on other downstream signaling pathways and their potential therapeutic applications. Additionally, further studies are needed to fully understand the compound's pharmacokinetics, toxicity, and side effects in vivo. Overall, 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide holds great promise as a novel therapeutic agent, and further research is needed to fully realize its potential.

Scientific Research Applications

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as a selective and potent inhibitor of the protein kinase CK1δ. This enzyme is involved in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response. Inhibition of CK1δ has been shown to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and other disorders.

properties

IUPAC Name

2-chloro-N-[(1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-12-4-2-3-8(7-12)6-11-9(13)5-10/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOLQYMEGVITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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